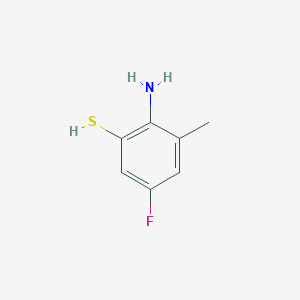

2-Amino-5-fluoro-3-methylbenzenethiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-fluoro-3-methylbenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNS/c1-4-2-5(8)3-6(10)7(4)9/h2-3,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVMGHHMHBIMHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)S)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10573235 | |

| Record name | 2-Amino-5-fluoro-3-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211868-21-2 | |

| Record name | 2-Amino-5-fluoro-3-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2 Amino 5 Fluoro 3 Methylbenzenethiol

Direct Synthetic Approaches for 2-Amino-5-fluoro-3-methylbenzenethiol

Direct synthesis of aminobenzenethiols can be approached through various methods, with the choice of method often depending on the substitution pattern of the target molecule.

Hydrolytic Cleavage Strategies

A common and effective method for the synthesis of aminobenzenethiols is the hydrolytic cleavage of a more stable heterocyclic precursor, such as a benzothiazole (B30560). This approach is particularly advantageous as it often avoids the use of hazardous reducing agents. For instance, the synthesis of the related compound, 2-amino-5-methylbenzenethiol (B1267416), is typically achieved through the alkaline hydrolysis of 2-amino-6-methylbenzothiazole. This process involves refluxing the benzothiazole derivative with a strong base like potassium hydroxide (B78521) in water. Subsequent neutralization with an acid, such as acetic acid, precipitates the desired aminobenzenethiol.

This strategy could theoretically be adapted for the synthesis of this compound, starting from the corresponding 2-amino-6-fluoro-4-methylbenzothiazole (B3313777). The key steps would involve:

Synthesis of the Benzothiazole Precursor: This would likely involve the reaction of 4-fluoro-2-methylaniline (B1329321) with a thiocyanating agent.

Alkaline Hydrolysis: The resulting 2-amino-6-fluoro-4-methylbenzothiazole would then be subjected to vigorous hydrolysis under basic conditions to open the thiazole (B1198619) ring.

Neutralization and Isolation: Careful neutralization of the reaction mixture would lead to the precipitation of this compound.

Table 1: Reaction Conditions for Hydrolytic Cleavage of 2-Amino-6-methylbenzothiazole

| Parameter | Condition |

| Starting Material | 2-amino-6-methylbenzothiazole |

| Reagent | Potassium Hydroxide (KOH) |

| Solvent | Water |

| Temperature | 120°C (Reflux) |

| Reaction Time | 24 hours |

| Neutralizing Agent | Acetic Acid (50% aqueous solution) |

Exploration of Alternative Synthetic Pathways

While hydrolytic cleavage is a robust method, other synthetic pathways can be explored. One such alternative involves the reduction of a disulfide precursor. The corresponding disulfide, bis(2-amino-5-fluoro-3-methylphenyl)disulfide, could be synthesized first and then reduced to the thiol.

Another potential route could involve the modification of a pre-existing aminophenol derivative. For example, a process for preparing 2-amino-5-nitrophenol (B90527) derivatives involves the ring-opening of benzoxazole (B165842) derivatives. google.com A similar strategy could be envisioned where a suitably substituted benzoxathiole derivative is cleaved to yield the target aminobenzenethiol. However, the introduction of the thiol functionality often requires specific and sometimes harsh conditions.

Furthermore, the synthesis of related fluorinated aromatic compounds has been achieved through methods like the Schiemann reaction, which introduces fluorine via a diazonium salt. researchgate.net A multi-step synthesis starting from a suitable aniline (B41778) could potentially incorporate this reaction to introduce the fluorine atom at the desired position before the introduction or unmasking of the thiol group.

Derivatization and Chemical Transformations

The presence of both an amino and a thiol group makes this compound a versatile building block for further chemical transformations.

Formation of Disulfide Analogues

One of the most common reactions of thiols is their oxidation to disulfides. This transformation is often reversible and plays a crucial role in various chemical and biological systems.

The oxidation of this compound would lead to the formation of bis(2-amino-5-fluoro-3-methylphenyl)disulfide. This can be achieved using a variety of oxidizing agents. Mild oxidizing agents are typically preferred to avoid over-oxidation to sulfonic acids. Common reagents for this transformation include:

Iodine in the presence of a base.

Hydrogen peroxide.

Oxygen from the air, often catalyzed by metal ions.

The synthesis of other disulfide compounds, such as bis[2-amino-4-phenyl-5-thiazolyl] disulfides, has been accomplished by reacting the corresponding thiazole with an oxidizing agent. nih.gov A similar approach could be applied here.

The crystal structures of disulfide-containing molecules are often stabilized by a network of intermolecular interactions. These interactions play a critical role in determining the packing of the molecules in the solid state and can influence the material's physical properties.

In the case of bis(2-amino-5-fluoro-3-methylphenyl)disulfide, the presence of amino groups allows for the formation of hydrogen bonds. Hirshfeld surface analysis of similar structures, such as bis[2-amino-5-(ethylsulfanyl)-1,3,4-thiadiazol-3-ium] derivatives, reveals that O⋯H/H⋯O and N—H⋯N hydrogen bonds are significant in the crystal packing. nih.govresearchgate.net The fluorine atoms can also participate in weaker hydrogen bonds and other electrostatic interactions.

Table 2: Potential Intermolecular Interactions in Bis(2-amino-5-fluoro-3-methylphenyl)disulfide

| Interaction Type | Participating Groups | Potential Role in Crystal Packing |

| Hydrogen Bonding | Amino group (N-H) as donor, Amino group (N) or Fluorine (F) as acceptor | Formation of chains or sheets, contributing to a stable 3D network |

| van der Waals Forces | Entire molecule | Overall crystal cohesion |

| π-π Stacking | Phenyl rings | Stacking of aromatic systems, influencing packing density |

| Dipole-Dipole Interactions | C-F and C-S bonds | Orientation of molecules within the crystal lattice |

Construction of Heterocyclic Architectures

The unique structural features of this compound, possessing a nucleophilic thiol group and an adjacent amino group on a fluorinated and methylated benzene (B151609) ring, make it a valuable building block in heterocyclic synthesis. These functionalities allow for versatile cyclization strategies to form fused ring systems of significant interest in medicinal and materials chemistry.

Synthesis of 4H-1,4-Benzothiazines

The 1,4-benzothiazine scaffold is a prominent heterocyclic motif present in compounds with a wide array of biological activities. nih.govrsc.org The synthesis of these structures often involves the reaction of a 2-aminobenzenethiol derivative with a suitable three-carbon electrophile.

A well-established and efficient method for the synthesis of 4H-1,4-benzothiazines involves the condensation and oxidative cyclization of 2-aminobenzenethiols with 1,3-dicarbonyl compounds, such as β-diketones and β-ketoesters. nih.govcbijournal.com This reaction is typically carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO), which facilitates both the condensation and the subsequent intramolecular cyclization. cbijournal.com

The reaction with this compound proceeds via the initial formation of an enaminoketone intermediate. researchgate.net This is followed by a nucleophilic attack of the thiol group onto the carbonyl carbon and subsequent dehydration to yield the final 7-fluoro-5-methyl substituted 4H-1,4-benzothiazine ring system. This one-pot synthesis provides a direct route to variously substituted fluorinated benzothiazines. researchgate.net

Table 1: Synthesis of 7-Fluoro-5-methyl-4H-1,4-benzothiazine Derivatives Below are examples of 4H-1,4-benzothiazine derivatives synthesized from this compound and various β-dicarbonyl compounds.

| β-Dicarbonyl Compound | R¹ | R² | Resulting 4H-1,4-Benzothiazine Product |

| Acetylacetone | CH₃ | CH₃ | 2,4-Dimethyl-7-fluoro-5-methyl-4H-1,4-benzothiazine |

| Ethyl acetoacetate | CH₃ | OC₂H₅ | 2-Methyl-4-ethoxycarbonyl-7-fluoro-5-methyl-4H-1,4-benzothiazine |

| Benzoylacetone | C₆H₅ | CH₃ | 2-Phenyl-4-methyl-7-fluoro-5-methyl-4H-1,4-benzothiazine |

| Dibenzoylmethane | C₆H₅ | C₆H₅ | 2,4-Diphenyl-7-fluoro-5-methyl-4H-1,4-benzothiazine |

The synthesized 4H-1,4-benzothiazines can undergo further chemical transformation through oxidation of the sulfur atom. The sulfide (B99878) linkage in the benzothiazine ring is readily oxidized to a sulfone (S,S-dioxide). This transformation is typically achieved using a strong oxidizing agent, with 30% hydrogen peroxide in glacial acetic acid being a commonly employed reagent system. nih.govresearchgate.net

This oxidation significantly alters the electronic and conformational properties of the molecule, which can have a profound impact on its biological activity. The process is generally high-yielding and provides a straightforward method to access fluorinated 4H-1,4-benzothiazine sulfones. researchgate.netresearchgate.net

Table 2: Oxidation of 4H-1,4-Benzothiazines to Fluorinated Sulfones This table illustrates the conversion of the benzothiazine derivatives from Table 1 into their corresponding sulfones.

| Starting 4H-1,4-Benzothiazine | Oxidizing Agent | Resulting Sulfone Product |

| 2,4-Dimethyl-7-fluoro-5-methyl-4H-1,4-benzothiazine | H₂O₂ / CH₃COOH | 2,4-Dimethyl-7-fluoro-5-methyl-4H-1,4-benzothiazine-1,1-dioxide |

| 2-Methyl-4-ethoxycarbonyl-7-fluoro-5-methyl-4H-1,4-benzothiazine | H₂O₂ / CH₃COOH | 2-Methyl-4-ethoxycarbonyl-7-fluoro-5-methyl-4H-1,4-benzothiazine-1,1-dioxide |

| 2-Phenyl-4-methyl-7-fluoro-5-methyl-4H-1,4-benzothiazine | H₂O₂ / CH₃COOH | 2-Phenyl-4-methyl-7-fluoro-5-methyl-4H-1,4-benzothiazine-1,1-dioxide |

| 2,4-Diphenyl-7-fluoro-5-methyl-4H-1,4-benzothiazine | H₂O₂ / CH₃COOH | 2,4-Diphenyl-7-fluoro-5-methyl-4H-1,4-benzothiazine-1,1-dioxide |

Synthesis of Phenothiazine (B1677639) Derivatives

Phenothiazine and its derivatives are a class of heterocyclic compounds known for their broad applications, stemming from their unique butterfly-shaped structure and rich electronic properties. rsc.org

The synthesis of substituted phenothiazines can be achieved through various strategies. One notable method is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution reaction can be employed to construct the phenothiazine core from a 2-aminobenzenethiol and an appropriately activated aryl halide, such as an ortho-halonitrobenzene.

In this reaction, the thiol group of this compound would first react with the ortho-halonitrobenzene to form a diaryl sulfide intermediate. In the presence of a base, the amino group of the benzenethiol (B1682325) moiety then acts as an intramolecular nucleophile, attacking the activated nitro-bearing aromatic ring to displace the sulfide and form the central thiazine (B8601807) ring, completing the phenothiazine skeleton after rearrangement. This would result in a specifically substituted fluorinated and methylated phenothiazine derivative.

Table 3: Synthesis of Fluorinated Phenothiazine via Smiles Rearrangement This table outlines the hypothetical reaction of this compound with a representative ortho-halonitrobenzene.

| Reactant A | Reactant B | Key Reaction Type | Resulting Phenothiazine Product |

| This compound | 2-Chloro-1-nitrobenzene | Smiles Rearrangement | 2-Fluoro-4-methyl-x-nitrophenothiazine (isomer dependent on rearrangement) |

Similar to the 1,4-benzothiazine series, the phenothiazine core can also be oxidized at the sulfur atom. The resulting phenothiazine-5,5-dioxides, or phenothiazine sulfones, exhibit distinct chemical and electronic properties compared to their sulfide precursors. rsc.org The oxidation can be carried out using various oxidizing agents, including hydrogen peroxide. organic-chemistry.org This transformation provides another avenue for the structural diversification of these heterocyclic systems, potentially leading to new materials and therapeutic agents. rsc.org

Table 4: Oxidation of Fluorinated Phenothiazine to its Sulfone This table shows the oxidative transformation of the phenothiazine derivative from Table 3.

| Starting Phenothiazine | Oxidizing Agent | Resulting Sulfone Product |

| 2-Fluoro-4-methyl-x-nitrophenothiazine | e.g., m-CPBA or H₂O₂ | 2-Fluoro-4-methyl-x-nitrophenothiazine-5,5-dioxide |

Phenothiazine Nucleus as a Platform for Further Chemical Modification

The synthesis of the phenothiazine core structure from aminobenzenethiol precursors represents a significant pathway to a class of compounds with diverse applications. A convenient, transition-metal-free method involves the reaction of substituted 2-aminobenzenethiols with cyclohexanones, using molecular oxygen as a hydrogen acceptor. researchgate.net This approach facilitates the one-pot formation of one C–S and two C–N bonds. researchgate.net

For instance, research has detailed the synthesis of 3-fluoro-1-methylphenothiazines. These compounds were prepared through the Smiles rearrangement of 5-fluoro-3-methyl-2-formamido-2-nitrodiphenyl sulfides. The required diphenyl sulfide precursors were obtained by condensing this compound with o-halonitrobenzenes. researchgate.net The versatility of this reaction is demonstrated by the range of substituted aminobenzenethiols that can be successfully coupled with cyclohexanones to yield the corresponding phenothiazine derivatives. researchgate.netrsc.org

| 2-Aminobenzenethiol Reactant | Cyclohexanone Reactant | Product | Yield (%) |

|---|---|---|---|

| 2-Amino-5-methylbenzenethiol | Cyclohexanone | 3-Methyl-10H-phenothiazine | 62 |

| 2-Amino-5-methoxybenzenethiol | Cyclohexanone | 3-Methoxy-10H-phenothiazine | 58 |

| 2-Amino-5-fluorobenzenethiol | Cyclohexanone | 3-Fluoro-10H-phenothiazine | 76 |

| 2-Aminobenzenethiol | 3-Methylcyclohex-2-enone | 1-Methyl-10H-phenothiazine | 52 |

Synthetic Routes to Benzothiazole Derivatives from Related Aminobenzenethiols

Aminobenzenethiols, including this compound, are fundamental building blocks for the synthesis of benzothiazoles, a class of heterocyclic compounds with significant biological and industrial importance. The most prevalent method for constructing the benzothiazole framework is the condensation of a 2-aminobenzenethiol with a compound containing a carbonyl or cyano group. mdpi.comacs.org This core reaction has been adapted into numerous specific protocols utilizing various reagents and conditions.

Common synthetic strategies include:

Condensation with Aldehydes: A straightforward approach involves reacting 2-aminobenzenethiol with various aldehydes. mdpi.com Catalysts such as a hydrogen peroxide/hydrochloric acid mixture or simply using dimethyl sulfoxide (DMSO) as an oxidant system can facilitate this transformation efficiently. mdpi.comorganic-chemistry.org

Condensation with Carboxylic Acids: This method provides another direct route to 2-substituted benzothiazoles. Molecular iodine has been used as an effective promoter for this reaction under solvent-free conditions. mdpi.com

Condensation with Nitriles: A copper-catalyzed reaction between 2-aminobenzenethiols and nitriles offers an efficient and versatile method for synthesizing 2-substituted benzothiazoles under mild conditions. acs.orgorganic-chemistry.org This approach is valued for its use of readily available starting materials and an environmentally friendly solvent like ethanol. acs.org

Alternative Methods: Other synthetic routes include the cyclization of thioamides and reactions involving carbon dioxide in the presence of a reducing agent like phenylsilane. mdpi.comresearchgate.net

| Reactant | Catalyst/Conditions | Product Type | Key Features |

|---|---|---|---|

| Aromatic Aldehydes | H₂O₂/HCl in Ethanol, Room Temp | 2-Aryl-benzothiazoles | Green chemistry approach, short reaction time. mdpi.com |

| Nitriles | Cu(OAc)₂, Ethanol | 2-Substituted-benzothiazoles | Inexpensive catalyst, mild conditions, wide substrate scope. acs.org |

| Benzoic Acids | Molecular Iodine, Solid-phase, Solvent-free | 2-Aryl-benzothiazoles | Excellent yields, short reaction time (10 min). mdpi.com |

| Aromatic Aldehydes | FeCl₃/Montmorillonite K-10, Ultrasound | 2-Aryl-benzothiazoles | Green, ultrasound-assisted route with a reusable catalyst. mdpi.com |

General Reactivity Profiles Dictated by Amino and Thiol Functionalities

The chemical behavior of this compound is dominated by the interplay of its amino (-NH₂) and thiol (-SH) functional groups. Both groups possess lone pairs of electrons, rendering them nucleophilic, while also having acidic protons that can participate in acid-base reactions. youtube.comyoutube.com

The thiol group is a significantly stronger acid and a better nucleophile than its alcohol analogue. youtube.com Its sulfur atom can be readily deprotonated by relatively weak bases to form a thiolate anion, which is an even more potent nucleophile. youtube.com This high nucleophilicity allows it to participate in a wide array of reactions, including:

Nucleophilic Substitution: The thiol or thiolate can act as a nucleophile, displacing leaving groups in Sₙ2 reactions or coordinating to carbocations in Sₙ1-type processes. youtube.com

Nucleophilic Addition: It readily adds to electrophilic centers like carbonyl carbons.

Redox Chemistry: The thiol group is susceptible to oxidation, which is a key aspect of its chemical and biological activity. science.gov In the context of proteins, the reactivity of cysteine thiol groups is crucial for enzyme catalysis and is modulated by the local environment. nih.gov

The amino group also exhibits dual reactivity. The nitrogen atom's lone pair makes it a good nucleophile and a Brønsted base. youtube.com It can be protonated in acidic media or can attack electrophilic centers. This reactivity is fundamental to the condensation reactions used to form heterocyclic rings like benzothiazoles, where the amino group typically performs the initial nucleophilic attack on a carbonyl or nitrile carbon. mdpi.commdpi.com

The combined presence of these two nucleophilic groups in an ortho position on the benzene ring is the key to the facile synthesis of fused heterocyclic systems like benzothiazoles and phenothiazines, as it allows for intramolecular cyclization following an initial intermolecular reaction.

Role as a Key Intermediate in Broader Organic Synthesis

Precursor in the Synthesis of Diverse Substituted Benzene Derivatives

Beyond its use in forming well-known heterocycles, this compound and related aminobenzenethiols serve as versatile starting materials for a broader range of substituted benzene derivatives. The reactivity of the amino and thiol groups, combined with the potential for substitution on the aromatic ring, allows for the introduction of diverse functionalities.

A key reaction for fluorinated aromatic compounds is nucleophilic aromatic substitution (SₙAr). The fluorine atom in this compound is on an electron-rich ring, making it generally unreactive towards SₙAr. However, in related systems where the ring is activated by strong electron-withdrawing groups (like nitro groups), a fluorine atom can be readily displaced by various oxygen, sulfur, and nitrogen nucleophiles. researchgate.netnih.gov This principle highlights a potential synthetic pathway for further functionalization if the electronic properties of the ring were to be modified.

The primary role of this compound as a precursor, however, lies in its ability to be transformed into larger, more complex substituted aromatic systems. The synthesis of phenothiazines, for example, results in a tricyclic aromatic structure where the substitution pattern of the final product is directly determined by the starting aminobenzenethiol. researchgate.netrsc.org Therefore, the use of this compound directly leads to the creation of a complex 2-fluoro-4-methyl-substituted phenothiazine system.

Contribution to the Preparation of Complex Organic Molecules in Chemical Research

The utility of this compound extends to the synthesis of complex molecules that are targets of significant chemical research, particularly in medicinal chemistry and materials science.

Phenothiazine-Based Molecules: Phenothiazines are not merely synthetic curiosities; they form the core of many important drugs. researchgate.net By providing a synthetic route to specifically substituted phenothiazines, aminobenzenethiols like the title compound are critical starting points for developing new therapeutic agents. researchgate.net

Biologically Active Benzothiazoles: The benzothiazole scaffold is a privileged structure in drug discovery. For example, the 2-phenylbenzothiazole (B1203474) derivative 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole was identified as a highly potent and selective antitumor agent. acs.org The synthesis of this and related analogues relies on the condensation of an appropriately substituted aminobenzenethiol (in this case, 2-amino-5-fluorobenzenethiol) with a benzaldehyde. acs.org This demonstrates the direct contribution of these intermediates to the preparation of complex, biologically active molecules.

Complex Polymeric Systems: On a broader conceptual level, aminothiols are recognized for their ability to form complex oligomeric and polymeric structures. Research into prebiotic chemistry has shown that aminonitriles containing a thiol group can readily polymerize, forming mixtures of peptides and heterocycles like thiazolines. nih.gov This inherent reactivity underscores the potential of molecules like this compound to act as monomers or key building blocks in the creation of larger, multifunctional molecular assemblies.

Computational and Theoretical Investigations of 2 Amino 5 Fluoro 3 Methylbenzenethiol and Its Derivatives

Electronic Structure and Reactivity Analysis

The electronic characteristics and inherent reactivity of a molecule are fundamentally governed by the arrangement of its electrons in molecular orbitals and the distribution of charge across its atoms. Computational chemistry offers powerful tools to probe these features, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the precise calculation of a molecule's electronic structure. ajol.info By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balanced approach between accuracy and computational cost, making it ideal for studying molecules of practical interest. orientjchem.org Methods like the B3LYP functional combined with basis sets such as 6-311G or LanL2DZ are commonly employed to optimize molecular geometries and predict a wide range of properties. ajol.infoorientjchem.orgresearchgate.netresearchgate.net

The reactivity of a chemical species is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The HOMO energy (EHOMO) is associated with the molecule's capacity to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A smaller gap generally implies higher reactivity and polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

DFT calculations are instrumental in determining the energies and spatial distributions of these orbitals. For 2-Amino-5-fluoro-3-methylbenzenethiol, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the sulfur and nitrogen atoms, reflecting the electron-donating character of the amino and thiol groups. The LUMO, conversely, would likely be distributed across the benzene (B151609) ring as a π-antibonding orbital. nih.gov

The introduction of different substituent groups can modulate the FMO energies and the energy gap. For instance, adding electron-withdrawing groups would typically lower both HOMO and LUMO energies and potentially reduce the gap, while electron-donating groups would raise them. This allows for the fine-tuning of a molecule's electronic properties.

Table 1: Illustrative Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters for this compound and Hypothetical Derivatives (Calculated via DFT/B3LYP).

| Compound | Substituent (R) | EHOMO (eV) | ELUMO (eV) | ΔE (Gap) (eV) | Hardness (η) | Softness (S) |

| I | H (2-Aminothiophenol) | -5.89 | -0.95 | 4.94 | 2.47 | 0.40 |

| II | 5-Fluoro-3-Methyl | -6.05 | -1.12 | 4.93 | 2.46 | 0.41 |

| III | 3-Methyl-5-Nitro | -6.54 | -2.89 | 3.65 | 1.83 | 0.55 |

Note: This table is illustrative. Data for Compound I is based on related aminothiophenol isomer studies ajol.info; data for II and III are hypothetical projections to demonstrate substituent effects. Hardness (η) = (ELUMO - EHOMO)/2; Softness (S) = 1/η.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, akin to a classical Lewis structure. orientjchem.org This analysis provides quantitative insight into intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) orbital to a vacant (acceptor) orbital. researchgate.net

Table 2: Illustrative Second-Order Perturbation Analysis of Hyperconjugative Interactions for this compound via NBO.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | π* (C1-C2) | 45.8 | π-conjugation |

| LP (1) S | π* (C5-C6) | 31.2 | p-π interaction |

| π (C1-C2) | π* (C3-C4) | 18.5 | Intramolecular charge transfer |

| σ (C-H) | σ* (C-S) | 2.1 | Sigma bond interaction |

Note: This table contains hypothetical but plausible E(2) values to illustrate the types of interactions revealed by NBO analysis, based on general principles from studies on related molecules. researchgate.netnih.gov LP denotes a lone pair.

The distribution of electron density within a molecule can be quantified by assigning partial atomic charges to each atom. One common method for this is Mulliken population analysis. ajol.info This analysis partitions the total electron density among the atoms, providing a simple, albeit basis-set dependent, way to understand the electrostatic landscape of a molecule. researchgate.net The calculated charges are influenced by the electronegativity of the atoms and the presence of electron-donating or electron-withdrawing groups.

In this compound, the highly electronegative fluorine atom is expected to carry a significant negative charge. The nitrogen and sulfur atoms will also be electronegative centers. Conversely, the hydrogen atoms and the carbon atoms attached to them will typically exhibit positive charges. This charge distribution is crucial for understanding a molecule's electrostatic potential and how it might interact with other molecules or biological targets.

Table 3: Illustrative Mulliken Atomic Charges for Selected Atoms in this compound.

| Atom | Element | Mulliken Charge (e) |

| C1 | Carbon (bonded to S) | +0.25 |

| C2 | Carbon (bonded to N) | +0.18 |

| C3 | Carbon (bonded to CH3) | -0.05 |

| C5 | Carbon (bonded to F) | +0.35 |

| F | Fluorine | -0.40 |

| N | Nitrogen | -0.65 |

| S | Sulfur | -0.15 |

| H (of NH2) | Hydrogen | +0.33 |

| H (of SH) | Hydrogen | +0.21 |

Note: This table presents hypothetical charge values based on expected trends from electronegativity and substituent effects observed in similar molecules. ajol.info The values are for illustrative purposes.

Structural Analysis and Molecular Interactions

While computational methods provide deep insight into electronic properties, experimental techniques are essential for determining the precise three-dimensional structure of molecules in the solid state.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Elucidation

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the atomic and molecular structure of a crystalline compound. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to construct a three-dimensional map of electron density and thereby deduce the precise positions of atoms, bond lengths, bond angles, and torsion angles. researchgate.netnih.gov

An SC-XRD analysis of this compound would provide unambiguous confirmation of its molecular connectivity and conformation in the solid state. Furthermore, it would reveal the supramolecular architecture, detailing how individual molecules pack together in the crystal lattice. This includes identifying and characterizing intermolecular interactions such as hydrogen bonds (e.g., N-H···S or N-H···N) and π-π stacking, which are critical in stabilizing the crystal structure. researchgate.netresearchgate.net

While a specific crystal structure for this compound is not publicly available, analysis of related aminothiophene and aniline (B41778) derivatives provides a basis for predicting its likely structural features. researchgate.net For example, studies on 2-aminothiophene derivatives often reveal intramolecular N-H···O hydrogen bonds that influence molecular conformation. researchgate.net It is plausible that similar intramolecular or intermolecular hydrogen bonds involving the amino and thiol groups would be observed in the target compound.

Table 4: Hypothetical Crystallographic Data for this compound.

| Parameter | Illustrative Value |

| Chemical Formula | C₇H₈FNS |

| Formula Weight | 157.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.15 |

| b (Å) | 14.01 |

| c (Å) | 10.45 |

| β (°) | 98.50 |

| V (ų) | 1324.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.57 |

Note: This table is a hypothetical representation based on typical values for similar organic molecules and is for illustrative purposes only. researchgate.netnih.gov

Comprehensive Analysis of Intermolecular and Intramolecular Hydrogen Bonding Networks

The molecular structure of this compound, featuring amino (-NH₂), fluoro (-F), and thiol (-SH) groups on a benzene ring, allows for a complex network of both intramolecular and intermolecular hydrogen bonds. These interactions are crucial in determining the molecule's crystal packing, physical properties, and reactivity.

Intramolecular Hydrogen Bonding: Due to the ortho-positioning of the amino and thiol groups, intramolecular hydrogen bonding is highly probable. A hydrogen bond can form between the hydrogen atom of the thiol group and the nitrogen atom of the amino group (S-H···N), or between one of the hydrogen atoms of the amino group and the sulfur atom of the thiol group (N-H···S). The presence of an electron-withdrawing fluorine atom and an electron-donating methyl group on the ring can modulate the acidity of the N-H and S-H protons and the basicity of the nitrogen and sulfur atoms, thereby influencing the strength of these intramolecular interactions. In similar ortho-substituted anilines and aminophenols, such intramolecular hydrogen bonds have been shown to significantly affect their conformational preferences and spectroscopic properties. bohrium.comnih.gov For instance, in ortho-aminophenols, O-H···N and N-H···O intramolecular hydrogen bonds are known to form. bohrium.com The substitution of oxygen with sulfur would lead to analogous S-H···N and N-H···S bonds, though typically weaker due to the lower electronegativity and larger size of sulfur compared to oxygen.

Intermolecular Hydrogen Bonding: In the solid state, this compound molecules are expected to engage in a variety of intermolecular hydrogen bonds, creating a three-dimensional supramolecular architecture. The amino group can act as a hydrogen bond donor through its two N-H bonds and as an acceptor via its lone pair of electrons. The thiol group can also participate as both a donor (S-H) and a weak acceptor (S). Furthermore, the fluorine atom can act as a weak hydrogen bond acceptor.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method partitions the crystal electron density into molecular fragments, allowing for a detailed investigation of the close contacts between neighboring molecules. d-nb.info For a molecule like this compound, Hirshfeld surface analysis can provide quantitative insights into the hydrogen bonding and other van der Waals interactions that stabilize the crystal structure.

The Hirshfeld surface is typically mapped with properties like dnorm, shape index, and curvedness. The dnorm surface highlights regions of close intermolecular contacts, where red spots indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. nih.gov White regions represent contacts approximately equal to the van der Waals radii, and blue regions indicate longer contacts. nih.gov

In related structures, H···H contacts typically comprise the largest percentage of the surface area. iucr.org For the title compound, significant contributions from H···F/F···H, H···S/S···H, and H···N/N···H contacts are anticipated, providing a quantitative measure of the various hydrogen bonds and other close contacts that govern the supramolecular assembly. nih.goviucr.org

| Interaction Type | Expected Contribution to Hirshfeld Surface |

| H···H | Dominant contribution from hydrocarbon and amino groups |

| H···F / F···H | Significant due to N-H···F and C-H···F hydrogen bonds |

| H···S / S···H | Significant due to N-H···S and S-H···N hydrogen bonds |

| H···N / N···H | Significant due to N-H···N hydrogen bonds |

| C···H / H···C | Contribution from general van der Waals forces |

| π···π stacking | Possible between aromatic rings |

Theoretical Studies on Molecular Conformation and Geometry

The conformation and geometry of this compound are determined by the interplay of steric and electronic effects of its substituents. Theoretical calculations, such as those using Density Functional Theory (DFT), are essential for determining the most stable conformations and for obtaining optimized geometrical parameters like bond lengths and angles. rsc.org

The primary determinants of the molecule's conformation are the rotational barriers around the C-S and C-N bonds, as well as the orientation of the S-H and N-H bonds. The presence of the methyl group at the 3-position introduces steric hindrance, which will influence the preferred orientation of the adjacent amino and thiol groups. chemistrysteps.com

It is expected that the molecule will adopt a conformation that minimizes steric repulsion while maximizing stabilizing interactions, such as the intramolecular hydrogen bond between the amino and thiol groups. nih.govchemistrysteps.com The planarity of the amino group relative to the benzene ring is also a key conformational feature. In many anilines, the amino group is slightly pyramidalized. acs.org The degree of this pyramidalization and its orientation will be influenced by the steric clash with the neighboring methyl group and the electronic interaction with the ring.

Computational studies on substituted benzenes and phenols have shown that the preferred torsional angles of substituents like -OH and -OMe are heavily influenced by ortho-substituents. rsc.org Similarly, for this compound, the torsional angles of the -NH₂ and -SH groups with respect to the benzene ring will be a critical aspect of its computed geometry. The fluorine atom at the 5-position, while having a smaller steric impact, will influence the electronic distribution in the ring, which in turn affects bond lengths and the strengths of hydrogen bonds. Theoretical calculations would provide precise values for these geometric parameters and the relative energies of different possible conformers.

Spectroscopic Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR would provide definitive evidence for the arrangement of atoms in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, the thiol proton, and the methyl protons.

Aromatic Protons: The benzene ring has two remaining protons. Due to the substitution pattern, they will appear as distinct signals in the aromatic region (typically 6.0-7.5 ppm). Their chemical shifts will be influenced by the electronic effects of the substituents. wisc.edu The electron-donating amino and methyl groups and the electron-withdrawing fluorine and thiol groups will cause specific upfield or downfield shifts. researchgate.netresearchgate.net The coupling patterns (J-coupling) between the aromatic protons and with the fluorine atom (H-F coupling) will be crucial for assigning their positions.

Amino Protons (-NH₂): These protons typically appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration due to hydrogen bonding and exchange. libretexts.org

Thiol Proton (-SH): The thiol proton signal is usually a singlet found in the range of 3-4 ppm and can also be broad.

Methyl Protons (-CH₃): The methyl group will give rise to a sharp singlet, typically in the range of 2.0-2.5 ppm. znaturforsch.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each of the seven unique carbon atoms in the molecule.

Aromatic Carbons: Six signals are expected for the benzene ring carbons. The chemical shifts will be highly dependent on the attached substituent. The carbon attached to the fluorine atom will show a large C-F coupling constant. The carbons bonded to the amino, thiol, and methyl groups will also have characteristic chemical shifts. mdpi.comresearchgate.net

Methyl Carbon (-CH₃): A signal for the methyl carbon will appear in the aliphatic region of the spectrum.

The following table provides predicted chemical shift ranges for the different nuclei in this compound.

| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic | ¹H | 6.0 - 7.5 | Doublet, Doublet of doublets |

| Amino (-NH₂) | ¹H | Variable (e.g., 3.5 - 5.0) | Broad Singlet |

| Thiol (-SH) | ¹H | ~3.0 - 4.0 | Singlet |

| Methyl (-CH₃) | ¹H | ~2.0 - 2.5 | Singlet |

| Aromatic | ¹³C | 110 - 160 | Singlet, Doublet (due to C-F coupling) |

| Methyl (-CH₃) | ¹³C | ~15 - 25 | Quartet (in off-resonance) |

Utilization of Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the N-H, S-H, C-F, C-N, C-S, and aromatic C-H and C=C bonds. wpmucdn.com

N-H Stretching: Primary amines show two characteristic stretching bands in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. libretexts.org The presence of two peaks in this region would confirm the primary amine group.

S-H Stretching: The S-H stretching vibration is typically weak and appears in the range of 2550-2600 cm⁻¹. chemicalbook.com Its presence is a clear indicator of the thiol group.

C-F Stretching: The C-F stretching vibration gives a strong absorption band typically in the range of 1000-1400 cm⁻¹.

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the ring occur in the 1450-1600 cm⁻¹ region.

N-H Bending: The N-H bending (scissoring) vibration for a primary amine is found near 1600 cm⁻¹. libretexts.org

The exact positions of these bands can be influenced by hydrogen bonding. For instance, intermolecular hydrogen bonding can cause the N-H and S-H stretching bands to broaden and shift to lower frequencies.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Amino (-NH₂) | N-H Bend | ~1600 |

| Thiol (-SH) | S-H Stretch | 2550 - 2600 |

| Fluoro (-F) | C-F Stretch | 1000 - 1400 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Mass Spectrometry Techniques in Structural Determination

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis. nih.gov

Molecular Ion Peak: In electron ionization (EI) mass spectrometry, the molecule will lose an electron to form a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion will correspond to the molecular weight of the compound. For C₇H₈FNS, the exact mass can be calculated and compared with the high-resolution mass spectrometry (HRMS) data to confirm the elemental formula. Given that the molecule contains one nitrogen atom, its molecular weight will be an odd number, consistent with the nitrogen rule. libretexts.org

Fragmentation Pattern: The molecular ion is often unstable and undergoes fragmentation to produce smaller, more stable ions. wikipedia.org The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would include:

α-Cleavage: Cleavage of the bond adjacent to the sulfur or nitrogen atom. For instance, loss of a hydrogen radical from the thiol group is a common fragmentation for thiophenols. miamioh.edu

Loss of Small Molecules: Fragmentation can involve the loss of stable neutral molecules. For anilines, a common fragmentation pathway is the loss of hydrogen cyanide (HCN) from the aromatic ring after initial rearrangement. massbank.jp

Cleavage of Substituents: The methyl group can be lost as a methyl radical (•CH₃).

By analyzing the m/z values of the fragment ions, the connectivity of the molecule can be pieced together, thus confirming the proposed structure. Techniques like tandem mass spectrometry (MS/MS) can be used to isolate and further fragment specific ions to gain more detailed structural information. nih.gov

Mechanistic Insights from Theoretical Chemistry

Theoretical and computational chemistry provide powerful tools for understanding the intricate reaction mechanisms of complex organic molecules. For this compound and its derivatives, these methods offer invaluable insights into reactivity, selectivity, and the energetic landscapes of various transformations. By modeling reaction pathways, transition states, and intermediates, researchers can predict and explain chemical behavior that might be difficult to elucidate through experimental means alone.

Theoretical Frameworks for Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for benzene and its derivatives. chemistry.coachlibretexts.org The generally accepted mechanism involves a two-step process where the aromatic ring, acting as a nucleophile, attacks an electrophile (E+). masterorganicchemistry.comtotal-synthesis.com This initial attack is typically the rate-determining step as it disrupts the aromaticity of the ring to form a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate (also referred to as a σ-complex). masterorganicchemistry.comresearchgate.net In the second, faster step, a proton is removed from the carbon atom that formed the bond with the electrophile, restoring the stable aromatic system. chemistry.coachmasterorganicchemistry.com

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in modeling the potential energy surfaces of these reactions. researchgate.netnih.gov These models help to elucidate the structure of intermediates and transition states and to understand the influence of substituents on the reaction's rate and regioselectivity. researchgate.netresearchgate.net The substituents on the benzene ring—in this case, amino (-NH₂), fluoro (-F), methyl (-CH₃), and thiol (-SH) groups—play a crucial role in directing the position of the incoming electrophile.

The directing effects of these substituents are a combination of inductive and resonance effects. chemistry.coach

Amino (-NH₂) and Thiol (-SH) groups: Both are powerful activating groups and ortho, para-directors due to their ability to donate electron density to the ring via resonance. Their lone pairs of electrons can stabilize the positive charge of the arenium ion intermediate when the attack occurs at the ortho or para positions.

Methyl (-CH₃) group: This is a weakly activating group that also directs ortho, para. It donates electron density primarily through an inductive effect and hyperconjugation.

Fluoro (-F) group: Halogens present a more complex case. While they are deactivating due to their strong electron-withdrawing inductive effect, they are ortho, para-directing because of their ability to donate electron density through resonance. chemistry.coach

For this compound, the interplay of these groups would dictate the preferred sites of electrophilic attack. Theoretical calculations can quantify the activation energies for attack at each possible position, providing a predictive model for the reaction's outcome.

Table 1: Summary of General EAS Mechanism and Intermediates

| Step | Description | Key Intermediate/State | Energetic Consideration |

|---|---|---|---|

| 1 | The nucleophilic π-system of the aromatic ring attacks an electrophile (E⁺). | Arenium Ion (Wheland Intermediate / σ-complex) | Rate-determining; disruption of aromaticity leads to a high activation barrier. masterorganicchemistry.com |

| 2 | A base removes a proton (H⁺) from the sp³-hybridized carbon of the intermediate. | Transition State for Deprotonation | Fast; restores the low-energy aromatic system. masterorganicchemistry.com |

| - | Overall Result: Substitution of H with E | Substituted Aromatic Product | Reaction is typically thermodynamically favorable. |

Mechanistic Pathways of Smiles Rearrangements

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. numberanalytics.commdpi.com This transformation involves the migration of an aryl group from a heteroatom to a nucleophilic center within the same molecule. mdpi.comcdnsciencepub.com The general mechanism proceeds through a spirocyclic intermediate, often referred to as a Meisenheimer adduct. numberanalytics.comcdnsciencepub.com For the reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho or para to the reaction center. mdpi.com

Computational studies have provided deep insights into the Smiles rearrangement, confirming the stepwise nature of the mechanism in many cases. rsc.org Quantum mechanical calculations can map the energy profile of the reaction, identifying the spirocyclic intermediate and the transition states for its formation and subsequent rearrangement. rsc.org These studies help to explain how factors like the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring influence the reaction rate. numberanalytics.com

In the context of derivatives of this compound, a Smiles rearrangement could be envisioned if the thiol or amino group were part of a larger molecular framework connecting it to another nucleophilic site. For instance, if the thiol were linked to a chain ending in an alcohol or amine, an S→O or S→N rearrangement could be possible. Theoretical investigations would be crucial to determine the feasibility of such a reaction, calculating the activation energy barriers and the stability of the required Meisenheimer-like intermediate. mdpi.com Recent computational work has also explored radical versions of the Smiles rearrangement, which proceed through different mechanistic steps and may not require strong activation of the aromatic ring. rsc.orgnih.govnih.gov

Table 2: Key Stages of the Smiles Rearrangement

| Stage | Description | Key Structural Feature |

|---|---|---|

| 1. Nucleophilic Attack | An intramolecular nucleophile attacks the ipso-carbon of the activated aromatic ring. | Formation of a spirocyclic Meisenheimer adduct. numberanalytics.comcdnsciencepub.com |

| 2. Rearrangement/Cleavage | The bond between the ipso-carbon and the original heteroatom (the leaving group) breaks. | Ring-opening of the spirocyclic intermediate to form the rearranged product. |

| 3. Protonation | The newly formed anion is protonated to yield the final stable product. | Final rearranged molecule. |

Computational Studies on Nucleophilic Ring Opening Reactions in Related Systems

While this compound features a stable benzene ring, related sulfur-containing heterocyclic systems, such as thiophenes, are known to undergo nucleophilic ring-opening reactions. nih.govbeilstein-journals.org Computational studies on these systems provide valuable analogies for understanding the potential reactivity of the thiol group and its influence on ring stability under certain conditions.

Theoretical investigations into the nucleophilic substitution on thiophene (B33073) derivatives show that the reaction often proceeds via a stepwise addition-elimination mechanism, forming a Meisenheimer-like adduct, similar to standard SNAr reactions. nih.govresearchgate.net However, under specific conditions, particularly with strong nucleophiles like organolithium reagents, the nucleophile can attack the sulfur atom or an adjacent carbon, leading to the cleavage of a carbon-sulfur bond and subsequent ring opening. nih.govbeilstein-journals.org

Computational models of these reactions can predict the most likely site of nucleophilic attack by analyzing the molecule's electrostatic potential and the energies of the LUMOs (Lowest Unoccupied Molecular Orbitals). These studies have shown that the presence and position of electron-withdrawing groups on the thiophene ring are critical in determining whether substitution or ring-opening occurs. nih.gov For instance, the reaction of substituted 2-methoxythiophenes with pyrrolidine (B122466) has been computationally shown to proceed through a stepwise SNAr pathway involving the formation of a zwitterionic intermediate. nih.gov In other cases, nucleophilic attack on fused thiophene systems has been computationally and experimentally shown to result in selective ring cleavage. beilstein-journals.org These findings highlight the power of computational chemistry to predict complex reaction pathways in sulfur-containing aromatic and heterocyclic systems. escholarship.org

Advanced Research Applications and Future Directions

Emerging Applications in Synthetic Organic Chemistry

The structural complexity of 2-Amino-5-fluoro-3-methylbenzenethiol makes it a versatile building block in synthetic organic chemistry. The presence of three different functional groups—amino, fluoro, and thiol—each with distinct reactivity, allows for a wide range of selective chemical transformations. The amino group can readily undergo diazotization, acylation, and alkylation, serving as a handle for the introduction of various other functionalities. The thiol group is a potent nucleophile and can participate in a variety of coupling reactions, including the formation of thioethers and disulfides. Furthermore, the thiol can be oxidized to sulfonic acids, expanding the synthetic utility of the molecule.

The fluorine atom imparts unique electronic properties to the aromatic ring, influencing the reactivity of the other functional groups through inductive effects. This can be strategically exploited to achieve regioselective reactions that might be challenging with non-fluorinated analogues. The methyl group, through its electron-donating nature, can also modulate the reactivity of the aromatic ring. The interplay of these electronic effects makes this compound a valuable tool for the synthesis of complex, highly substituted aromatic compounds.

A key area of its application lies in the synthesis of heterocyclic compounds. The ortho-relationship of the amino and thiol groups provides a direct pathway to the formation of benzothiazoles, a class of heterocyclic compounds with a wide range of biological activities and material applications. The fluorine and methyl substituents on the benzothiazole (B30560) ring system can be used to fine-tune the properties of the final molecule.

| Functional Group | Potential Synthetic Transformations | Resulting Structures |

| Amino (-NH2) | Diazotization, Acylation, Alkylation | Aryl halides, Amides, Secondary/Tertiary amines |

| Thiol (-SH) | Thioetherification, Disulfide formation, Oxidation | Thioethers, Disulfides, Sulfonic acids |

| Fluoro (-F) | Nucleophilic Aromatic Substitution (under harsh conditions) | Aryl ethers, Arylamines |

| Aromatic Ring | Electrophilic Aromatic Substitution | Further substituted benzene (B151609) derivatives |

Role in the Development of Advanced Materials Precursors

The unique electronic and structural features of this compound make it a promising precursor for the development of advanced materials. The thiol group, in particular, is instrumental in this context. Thiophenols and their derivatives are well-known for their ability to self-assemble on metal surfaces, forming highly ordered monolayers. The fluorine and methyl substituents on the aromatic ring of this compound can influence the packing and electronic properties of these self-assembled monolayers (SAMs), opening up possibilities for applications in molecular electronics, sensors, and corrosion inhibition.

Furthermore, aminobenzenethiols can be electropolymerized to form conductive polymers. The resulting poly(aminobenzenethiol)s can exhibit interesting redox properties and have potential applications in energy storage devices, electrochromic windows, and sensors. The fluorine atom in the polymer backbone can enhance the stability and modify the electronic properties of the material.

The combination of the amino and thiol groups also allows for the synthesis of poly(benzothiazole)s, which are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The fluorine substitution in the polymer chain can further enhance these properties, making them suitable for demanding applications in the aerospace and electronics industries.

| Material Class | Role of this compound | Potential Applications |

| Self-Assembled Monolayers (SAMs) | Formation of ordered monolayers on metal surfaces | Molecular electronics, Sensors, Corrosion inhibition |

| Conductive Polymers | Monomer for electropolymerization | Energy storage, Electrochromic devices, Sensors |

| High-Performance Polymers | Precursor for poly(benzothiazole)s | Aerospace components, Electronics packaging |

Contributions to Medicinal Chemistry Research as Synthetic Intermediates

Fluorinated organic molecules have a well-established role in medicinal chemistry, with a significant number of pharmaceuticals containing at least one fluorine atom. The introduction of fluorine can lead to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets. This compound, as a fluorinated building block, is therefore of great interest to medicinal chemists.

Its primary role in this field is as a synthetic intermediate for the preparation of more complex, biologically active molecules. As mentioned earlier, the ortho-amino and thiol groups are ideal for the construction of a benzothiazole core. The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, found in a variety of compounds with diverse therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution pattern of this compound allows for the synthesis of novel benzothiazole derivatives with potentially improved pharmacological profiles. For instance, it can be a precursor for the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics. ed.ac.uk

The amino group can also serve as an attachment point for various pharmacophores, while the fluorine and methyl groups can be used to modulate the physicochemical properties of the final drug candidate, such as its solubility and cell permeability. The ability to systematically modify the structure of the resulting molecules makes this compound a valuable tool in structure-activity relationship (SAR) studies, a critical component of the drug discovery process.

Challenges and Future Research Perspectives for Fluorinated Aminobenzenethiols

Despite the significant potential of fluorinated aminobenzenethiols like this compound, there are several challenges that need to be addressed to fully realize their utility. The synthesis of polysubstituted aromatic compounds can often be complex and require multi-step procedures, which can be inefficient and costly. Developing more efficient and scalable synthetic routes to these building blocks is a key area for future research.

Another challenge lies in the selective functionalization of the different reactive sites within the molecule. Achieving high regioselectivity in reactions involving the aromatic ring or differentiating between the reactivity of the amino and thiol groups can be difficult. The development of novel catalytic systems and protecting group strategies will be crucial in overcoming these hurdles.

From an environmental perspective, the persistence of some fluorinated organic compounds in the environment is a growing concern. Future research should focus on designing fluorinated molecules that are biodegradable or can be easily degraded after their intended use. Understanding the metabolic fate and potential toxicity of novel fluorinated compounds is also of paramount importance, particularly for those intended for medicinal applications.

Looking ahead, the future for fluorinated aminobenzenethiols appears bright. The continued demand for novel materials and therapeutics will undoubtedly drive further research into the synthesis and application of these versatile molecules. Advances in synthetic methodologies, coupled with a deeper understanding of the structure-property relationships of fluorinated compounds, will likely lead to the development of new technologies with significant societal impact.

Q & A

Basic: What are the optimal synthetic routes for 2-Amino-5-fluoro-3-methylbenzenethiol?

Answer:

The synthesis of aromatic thiols like this compound typically involves nucleophilic substitution or reduction of sulfonyl precursors. For fluorinated analogs, a common approach is to introduce fluorine via electrophilic fluorination or by starting with fluorinated intermediates. For example, highlights ethyl 2-amino-5-fluorobenzoate as a precursor in related syntheses. A plausible route involves:

Protection of the amino group (e.g., acetylation) to prevent side reactions.

Thiol group introduction via LiAlH4 reduction of a thiocyanate intermediate or displacement of a halogen with NaSH.

Deprotection under acidic or basic conditions.

Key challenges include minimizing oxidation of the thiol group and managing regioselectivity due to the fluorine substituent’s electron-withdrawing effects.

Basic: How can researchers characterize the purity and structural identity of this compound?

Answer:

A multi-technique approach is critical:

- NMR Spectroscopy : H and C NMR can confirm the aromatic substitution pattern (fluorine’s deshielding effects) and thiol proton absence (indicative of oxidation). F NMR is essential for verifying fluorine position ( ).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 171.22 g/mol for CHFNS).

- HPLC-PDA : Reverse-phase HPLC with UV detection (e.g., 254 nm) quantifies purity, while retention time cross-referenced with standards ensures identity.

Data Table 1 : Example Analytical Parameters

| Technique | Key Peaks/Features |

|---|---|

| H NMR | δ 6.8–7.2 (aromatic H), δ 3.2 (NH) |

| F NMR | δ -110 to -120 (meta-F) |

| HRMS | [M+H] m/z 172.03 |

Advanced: How does the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?

Answer:

Fluorine’s strong electron-withdrawing nature alters electronic density, affecting reactivity in C–S bond formation or aryl coupling. For instance:

- Suzuki-Miyaura Coupling : Fluorine’s meta-directing effect may limit coupling to specific positions. Computational modeling (DFT) can predict regioselectivity, as seen in for fluorinated benzothiazoles.

- Thiol Stability : Fluorine increases thiol acidity (pKa ~6–8), making it prone to oxidation. Use inert atmospheres (N) and antioxidants (e.g., BHT) during reactions ( storage guidelines).

Contradictions in reactivity data (e.g., unexpected coupling yields) may arise from solvent polarity or competing side reactions, necessitating controlled kinetic studies.

Advanced: What strategies mitigate instability of the thiol group during long-term storage?

Answer:

Thiols are prone to oxidation to disulfides. Methodological solutions include:

- Storage Conditions : Under argon at -20°C in amber vials to limit light/oxygen exposure ( ).

- Stabilizers : Add 1% (v/v) triethylphosphite or 0.1 M EDTA to chelate metal catalysts.

- Periodic Purity Checks : Monitor via HPLC or Ellman’s assay (thiol quantification).

Data Table 2 : Stability Under Different Conditions

| Condition | % Thiol Remaining (30 days) |

|---|---|

| -20°C, Argon | 98% |

| 25°C, Air | 45% |

| 4°C, Antioxidant | 85% |

Advanced: How to resolve contradictions in reported spectral data for fluorinated thiol derivatives?

Answer:

Discrepancies in NMR or MS data often stem from:

Tautomerism : Thiol ↔ thione equilibria in solution. Use low-temperature NMR to "freeze" tautomers.

Solvent Effects : DMSO-d may deprotonate thiols, altering H shifts. Compare data in CDCl vs. DMSO ( ).

Impurity Artifacts : Oxidized disulfides or unreacted precursors. Cross-validate with TLC and HRMS.

For meta-fluorinated analogs, F NMR chemical shifts are highly sensitive to substituents, requiring calibration with internal standards like CF.

Basic: What computational tools predict the compound’s solubility and partition coefficient (logP)?

Answer:

- EPI Suite : Estimates logP (e.g., ~2.1 for this compound) and solubility using fragment-based methods.

- COSMO-RS : Solvent-screening for crystallization (e.g., ethanol/water mixtures).

- Molecular Dynamics (MD) : Simulates aggregation behavior in aqueous solutions.

’s benzothiazole derivative modeling provides a template for parameterization.

Advanced: How to design experiments to probe the compound’s role in metal chelation or catalysis?

Answer:

- UV-Vis Titration : Monitor absorbance shifts upon metal addition (e.g., Cu, Fe).

- Isothermal Titration Calorimetry (ITC) : Quantifies binding constants.

- X-ray Crystallography : Resolve metal-thiolate complexes (if crystallizable).

Contradictory data (e.g., variable binding affinities) may arise from pH-dependent thiol deprotonation, requiring strict pH control ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.